1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
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Overview
Description
1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-(1H-pyrrol-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1-(2-hydroxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine.
Reduction: 1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)phenylmethanol]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)phenylmethanol]piperazine: Similar structure but with a hydroxyl group in the benzoyl moiety.
Uniqueness
1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and pyrrolylbenzoyl groups allows for unique interactions with biological targets and chemical reactivity.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C22H23N3O2/c1-27-21-10-3-2-9-20(21)24-13-15-25(16-14-24)22(26)18-7-6-8-19(17-18)23-11-4-5-12-23/h2-12,17H,13-16H2,1H3 |
InChI Key |
HGVLFYSYHQMWHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
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